
4-bromo-1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is a pyrazole derivative and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-bromo-1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also interfere with the cell cycle, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in the treatment of cancer and other diseases. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in therapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for the study of 4-bromo-1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and optimize its use as a therapeutic agent. Another direction is to explore its potential in the treatment of other diseases, such as inflammatory diseases and neurological disorders. Additionally, studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its development as a drug.
Méthodes De Synthèse
The synthesis of 4-bromo-1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide involves the reaction of mesitylhydrazine with ethyl 4-bromobutyrate in the presence of a base. This reaction produces a pyrazole intermediate, which is then treated with a carboxylic acid to yield the final product.
Applications De Recherche Scientifique
4-bromo-1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Formule moléculaire |
C15H18BrN3O |
|---|---|
Poids moléculaire |
336.23 g/mol |
Nom IUPAC |
4-bromo-1-ethyl-N-(2,4,6-trimethylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18BrN3O/c1-5-19-8-12(16)14(18-19)15(20)17-13-10(3)6-9(2)7-11(13)4/h6-8H,5H2,1-4H3,(H,17,20) |
Clé InChI |
BHNWNEVERMOBJQ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2C)C)C)Br |
SMILES canonique |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2C)C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


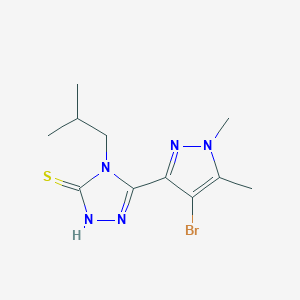
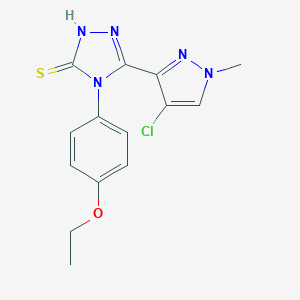
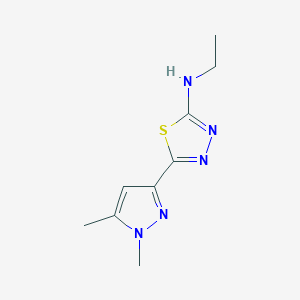
![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-8-[(1-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279927.png)
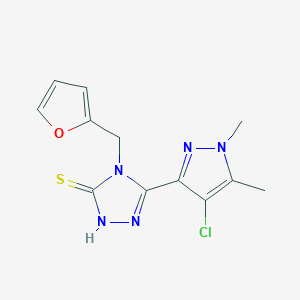

![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
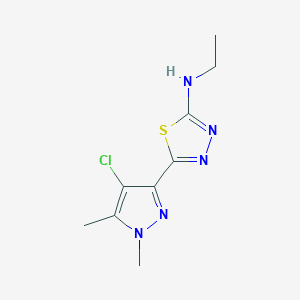
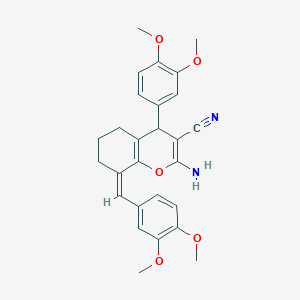
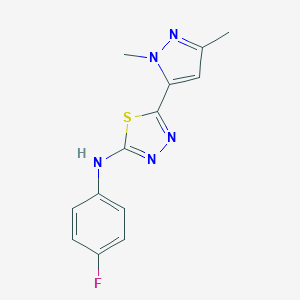

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)

